![molecular formula C9H8N2O4 B1521891 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1333951-08-8](/img/structure/B1521891.png)
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid”, also known as FPOP, is a chemical compound that has become widely used in scientific research due to its unique properties and functionality. It has a molecular weight of 208.17 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is “3-[3-(3-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid”. The InChI code is "1S/C9H8N2O4/c12-8(13)2-1-7-10-9(11-15-7)6-3-4-14-5-6/h3-5H,1-2H2,(H,12,13)" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical structure and synthesis of compounds related to 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid have been explored, with studies detailing the synthesis from furan-2-carboxylic acid hydrazide and further derivatization into Mannich bases and methyl derivatives. These studies confirm the structures through elemental analyses, IR, and 1H-NMR spectra, highlighting the compound's relevance in developing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Koparır, Çetin, & Cansiz, 2005).
Energetic Material Development
Research has delved into the creation of insensitive energetic materials using structures incorporating the 1,2,4-oxadiazol-3-yl moiety. These materials are synthesized to have moderate thermal stabilities and exhibit significant insensitivity towards impact and friction, suggesting their potential in safe, high-performance energetic materials for military and industrial applications (Yu et al., 2017).
Biological Activity and Drug Development
A notable study on the synthesis and screening of benzofuran-oxadiazole molecules for tyrosinase inhibition activity has presented furan-oxadiazole hybrids as promising candidates for therapeutic applications. These compounds have shown significant activity in micromolar ranges, potentially serving as lead compounds for the development of skin whitening agents and anticancer drugs targeting malignant melanoma with minimal side effects (Irfan et al., 2022).
Antifungal and Antibacterial Properties
A new furan derivative isolated from an endophytic Aspergillus tubingensis demonstrated potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis. This study underlines the potential of furan derivatives in the development of new antimicrobial agents (Yang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a furan ring and an oxadiazole ring. Compounds containing these structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Furan derivatives have been found to have antimicrobial activity , which could suggest that they interfere with pathways essential to microbial growth and survival.
Result of Action
The result of the compound’s action would depend on its specific biological target and mode of action. For instance, if it has antimicrobial activity, the result might be the death of microbial cells or the inhibition of their growth .
properties
IUPAC Name |
3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)2-1-7-10-9(11-15-7)6-3-4-14-5-6/h3-5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHOVKREXIVDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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